

Application Notes and Protocols: Sodium Cyanurate in Industrial Chemical Processes

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Compound of Interest

Compound Name: *Sodium cyanurate*

Cat. No.: *B1629890*

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Introduction

Sodium cyanurate and its chlorinated derivatives, sodium dichloroisocyanurate (NaDCC) and trichloroisocyanuric acid (TCCA), are versatile compounds in industrial chemical processes. While their primary applications are in disinfection and as chlorine stabilizers, they also serve as important intermediates in organic synthesis, including in the agrochemical and pharmaceutical sectors.^{[1][2]} This document provides detailed application notes and experimental protocols for the synthesis and use of these compounds.

Application Notes

Intermediate for Chlorinated Isocyanurates

Sodium cyanurate is a key precursor in the manufacturing of NaDCC and TCCA, which are widely used as stable sources of chlorine for disinfection, bleaching, and sanitation.^[1] The production process involves the controlled chlorination of **sodium cyanurate**.

Reagent in Organic Synthesis

While less common than sodium cyanate, **sodium cyanurate** can be a source of the cyanurate moiety in the synthesis of more complex molecules. Its derivatives have potential applications in medicinal chemistry due to their stable triazine ring structure and potential biological activities, such as antibacterial and antifungal properties.^[3]

Synthesis of Urea Derivatives: Sodium cyanate, a closely related compound, is used for the synthesis of urea derivatives. This is typically achieved by reacting an amine with an isocyanate generated *in situ* from sodium cyanate.^{[4][5]} This methodology is valuable in drug development for creating libraries of urea-containing compounds for screening.

Agrochemical Synthesis: The triazine structure, of which **sodium cyanurate** is a salt, is a core component of many herbicides. For instance, cyanuric chloride, which can be synthesized from cyanuric acid, is a precursor to atrazine and other triazine-based herbicides.^[6] **Sodium cyanurate** itself can be a starting material for various agrochemical intermediates.

Data Presentation

Table 1: Quantitative Data for Sodium Cyanurate and Derivatives Production

Product	Reactants	Key Process Parameters	Yield	Reference
Monosodium Cyanurate	Isocyanuric acid, Sodium Hydrogencarbonate, Water	Temperature: 75°C, Reaction Time: 150 minutes	Not specified	[7]
Monosodium Cyanurate	Isocyanuric acid, Sodium Carbonate	Temperature: 60-70°C, Reaction Time: 2 hours	Not specified	[7]
Disodium Cyanurate	Isocyanuric acid, Anhydrous Sodium Carbonate, Sodium Carbonate	Temperature: 100°C, Reaction Time: 3 hours	Not specified	[7]
Sodium Dichloroisocyanurate	Disodium Cyanurate, Chlorine, Sodium Hydroxide	pH: 6.0-7.5, Temperature: 45-85°C, Total Moisture: 14.5-20%	>95%	[8]
Trichloroisocyanuric Acid	Trisodium Cyanurate, Chlorine	pH: 2.8-4.2, Temperature: 10-15°C, Pressure: 0.005-0.015 MPa	Not specified	[9]
Trichloroisocyanuric Acid	Sodium Dichloroisocyanurate Effluent, Chlorine	pH: 2.5-3.5, Temperature: 15-20°C	94.6%	[10]
Sodium Cyanate	Urea, Sodium Carbonate	Molar Ratio (Urea:Na ₂ CO ₃): ~2.3:1, Temperature: 525-650°C,	High	[11]

Fused State
Reaction Time: <
4 minutes

	NaOH		
	Cyanogen,	Concentration:	
Sodium Cyanate	Sodium	>15% by weight, >97%	[12]
	Hydroxide	Temperature: <	
		50°C	

Experimental Protocols

Protocol 1: Synthesis of Monosodium Cyanurate Powder

This protocol is based on the process described in US Patent 4,432,959.[7]

Materials:

- Isocyanuric acid (dry powder)
- Sodium hydrogencarbonate (powder)
- Water
- Jacketed reaction vessel with a mixer

Procedure:

- Charge the reaction vessel with 83.5 kg of dry isocyanuric acid and 54.3 kg of sodium hydrogencarbonate.
- While mixing, add 12 kg of water to the powder mixture.
- Heat the mixture by passing steam through the jacket to elevate the system temperature to 75°C.
- Continue mixing for 150 minutes at 75°C.

- After the reaction is complete, the resulting **sodium cyanurate** is a dry, fluid powder.

Expected Outcome:

- The product is monosodium **cyanurate** monohydrate.[\[7\]](#)

Protocol 2: Synthesis of Sodium Dichloroisocyanurate (NaDCC)

This protocol is derived from the process described in Chinese Patent CN101186595A.[\[8\]](#)

Materials:

- Cyanuric acid
- 30% Sodium hydroxide (w/w) solution
- Chlorine gas
- 8-10% Sodium hypochlorite solution
- Reaction vessel equipped for gas introduction and pH monitoring
- Filtration apparatus

Procedure:

- Formation of Disodium Cyanurate:**
 - In the reaction vessel, charge cyanuric acid and 30% sodium hydroxide solution in a molar ratio of 1:2.0-2.4.
 - Stir the mixture at a controlled temperature of 15-40°C until the cyanuric acid is completely dissolved, forming a clear **disodium cyanurate** solution (pH > 13).
- Initial Chlorination:**
 - Slowly introduce chlorine gas into the solution.

- Monitor the pH. Stop the chlorine feed when the pH of the solution drops to approximately 4.5.
- Secondary Chlorination:
 - At a controlled temperature of 20-40°C, add 8-10% sodium hypochlorite solution dropwise.
 - Continue the addition until the pH of the solution drops to about 3.5.
- Isolation:
 - Transfer the resulting slurry to a filtration apparatus.
 - Filter the product to obtain dichloroisocyanuric acid as a pure white crystalline solid.
- Conversion to Sodium Salt:
 - Mix the obtained dichloroisocyanuric acid with sodium carbonate in a molar ratio of 1:0.4-0.55.
 - Stir thoroughly to obtain the final sodium dichloroisocyanurate product.

Expected Outcome:

- A high yield (>95%) of sodium dichloroisocyanurate.[\[8\]](#)

Protocol 3: Synthesis of Trichloroisocyanuric Acid (TCCA) from Trisodium Cyanurate

This protocol is based on the process described in Chinese Patent CN1036266C.[\[9\]](#)

Materials:

- Aqueous solution of **trisodium cyanurate**
- Chlorine gas
- Reaction vessel with continuous stirring, cooling, and pressure control

Procedure:

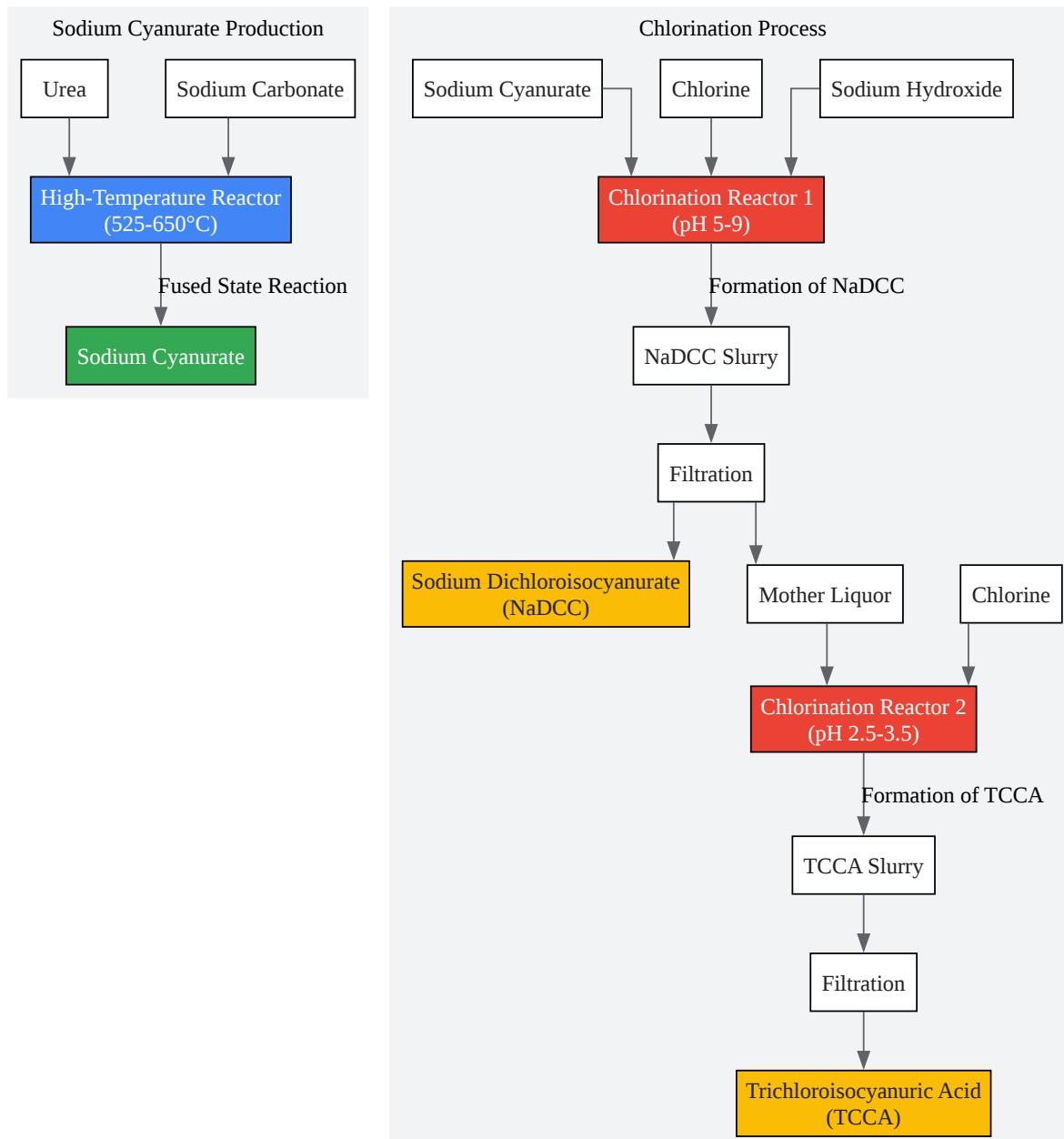
- Charge the reaction vessel with an aqueous solution of **trisodium cyanurate**.
- Maintain the reaction temperature between 10-15°C.
- Continuously stir the solution while introducing chlorine gas.
- Maintain the pressure of the chlorine gas at 0.005-0.015 MPa above normal pressure.
- Adjust the pH of the reaction mixture to 2.8-4.2.
- The reaction produces a slurry of trichloroisocyanuric acid.
- Isolate the TCCA product by filtration.

Expected Outcome:

- Crystalline trichloroisocyanuric acid.

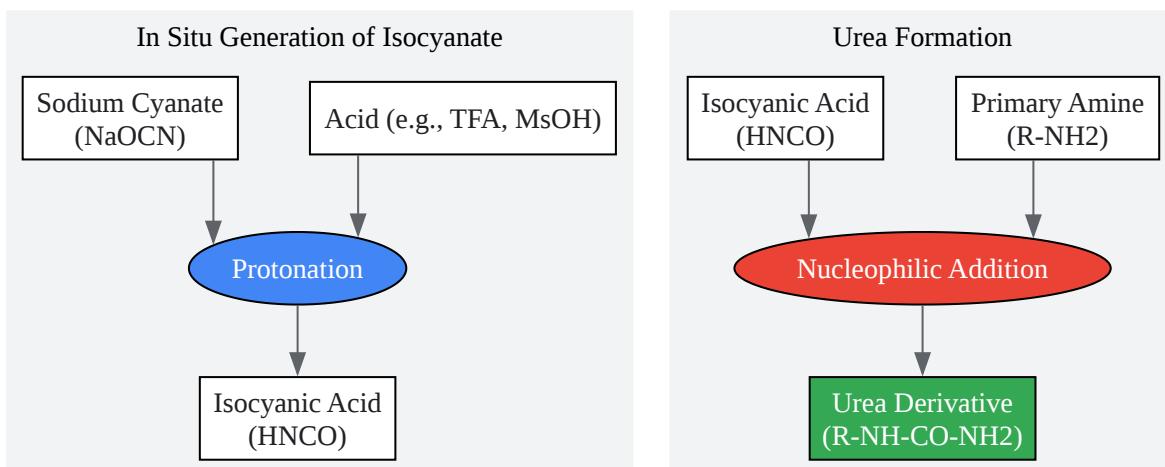
Visualizations

Manufacturing Workflow for Chlorinated Isocyanurates

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Caption: Manufacturing of NaDCC and TCCA from **Sodium Cyanurate**.

Synthesis of Urea Derivatives using Sodium Cyanate



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Caption: Synthesis of Urea Derivatives from Sodium Cyanate.

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